Unprotected Indole NH Enhances Coupling Yields
When indolylboronic acids are used as the nucleophilic partner in Suzuki couplings with phenyl bromides, the highest yields are achieved with an unprotected indole nitrogen. Specifically, yields are highest in the absence of protection, lower with a Boc group, and lowest with a Tos group. This establishes a quantifiable yield hierarchy where unprotected indole-2-boronic acids, such as the target compound, offer a superior reactivity baseline [1].
| Evidence Dimension | Suzuki coupling yield (indolylboronic acid + phenyl bromide) |
|---|---|
| Target Compound Data | Highest yields among the series; no protection (unprotected N-H) |
| Comparator Or Baseline | Yield lower with N-Boc protection and lowest with N-Tos protection |
| Quantified Difference | Exact quantitative yield differences not specified in the abstract; the yield ranking order is clearly established as unprotected >> Boc > Tos [1]. |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling; indolylboronic acids reacted with phenyl bromides [1]. |
Why This Matters
For procurement, selecting the unprotected analogue avoids an extra deprotection step and delivers the highest coupling efficiency, directly reducing both material and labor costs in library synthesis.
- [1] Vaz, B.; Rosana, A.; et al. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. J. Org. Chem. 2004, 69 (20), 6814–6822. View Source
